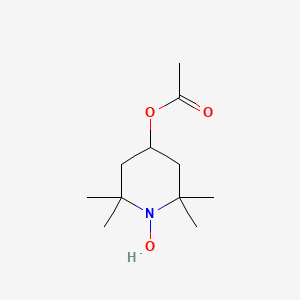
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired acetate ester.
Industrial Production Methods: In industrial settings, the production of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate often involves continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Wirkmechanismus
The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate involves its ability to interact with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress by donating electrons to neutralize free radicals.
Molecular Targets: It targets enzymes and proteins involved in oxidative stress pathways, such as SIRT6 and HIF-1α.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, contributing to its protective effects against oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds have antioxidant properties, but TEMPO is more commonly used as a radical scavenger in various applications.
2,2,6,6-Tetramethyl-4-piperidone: This compound is a precursor to 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate and shares similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of antioxidant activity and chemical reactivity, making it valuable in diverse research and industrial applications.
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethyl-4-piperidone
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)15-9-6-10(2,3)12(14)11(4,5)7-9/h9,14H,6-7H2,1-5H3 |
InChI-Schlüssel |
CRGBPDJWOLULDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















